Vanitiolide Vanitiolide Vanitiolide is a member of methoxybenzenes and a member of phenols.
Brand Name: Vulcanchem
CAS No.: 17692-71-6
VCID: VC0003542
InChI: InChI=1S/C12H15NO3S/c1-15-11-8-9(2-3-10(11)14)12(17)13-4-6-16-7-5-13/h2-3,8,14H,4-7H2,1H3
SMILES: COC1=C(C=CC(=C1)C(=S)N2CCOCC2)O
Molecular Formula: C12H15NO3S
Molecular Weight: 253.32 g/mol

Vanitiolide

CAS No.: 17692-71-6

Cat. No.: VC0003542

Molecular Formula: C12H15NO3S

Molecular Weight: 253.32 g/mol

* For research use only. Not for human or veterinary use.

Vanitiolide - 17692-71-6

CAS No. 17692-71-6
Molecular Formula C12H15NO3S
Molecular Weight 253.32 g/mol
IUPAC Name (4-hydroxy-3-methoxyphenyl)-morpholin-4-ylmethanethione
Standard InChI InChI=1S/C12H15NO3S/c1-15-11-8-9(2-3-10(11)14)12(17)13-4-6-16-7-5-13/h2-3,8,14H,4-7H2,1H3
Standard InChI Key WQYRHRAZNNRDIA-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C(=S)N2CCOCC2)O
Canonical SMILES COC1=C(C=CC(=C1)C(=S)N2CCOCC2)O

Chemical Structure and Physicochemical Properties

Vanitiolide’s molecular architecture is defined by the formula C₁₂H₁₅NO₃S, with a molecular weight of 253.317 g/mol . The compound’s structure features a thioketone group (-C=S) bonded to a morpholine ring and a 4-hydroxy-3-methoxyphenyl group. Key structural descriptors include:

  • SMILES Notation: COC1=C(C=CC(=C1)C(=S)N2CCOCC2)O

  • InChI Key: WQYRHRAZNNRDIA-UHFFFAOYSA-N

  • Collision Cross Section (CCS): Predicted CCS values range from 155.1 Ų ([M+H]+ adduct) to 166.8 Ų ([M+Na]+ adduct) .

The thiocarbonyl group is critical for its reactivity, enabling covalent interactions with cysteine residues in enzymatic targets . The compound’s achiral nature and absence of defined stereocenters simplify synthetic pathways, though detailed synthesis protocols remain undisclosed in public literature .

Pharmacological Activities

Antiviral Activity Against SARS-CoV-2

Recent high-throughput screenings identified Vanitiolide as a non-covalent inhibitor of SARS-CoV-2 Mpro, a protease essential for viral replication . Key findings include:

StudyIC₅₀ (μM)Inhibition TypeCitation
Biochemical assay4.6 ± 0.6Non-competitive
FRET-based screen2.8 ± 0.2Competitive

Pharmacokinetic and Drug-Likeness Profiles

Vanitiolide’s pharmacokinetic properties remain understudied, though in silico predictions highlight favorable drug-likeness:

  • Lipinski’s Rule Compliance: Molecular weight <500 Da, hydrogen bond donors <5, acceptors <10 .

  • ADME/T Predictions: Moderate intestinal absorption and blood-brain barrier permeability; negligible hepatotoxicity risk .

Experimental data on bioavailability, metabolism, and excretion are absent, necessitating further preclinical validation.

Clinical and Therapeutic Implications

Choleretic Applications

Future Research Directions

  • Structural Optimization: Introduce electrophilic moieties (e.g., nitriles) to enable covalent binding with Mpro’s catalytic cysteine .

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics and toxicity in animal models of COVID-19.

  • Broad-Spectrum Antiviral Screening: Test against other coronaviruses (MERS-CoV, SARS-CoV-1) and flaviviruses (Zika, Dengue).

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator